4-(Hydroxymethyl)pyrrolidin-2-one
CAS No.: 64320-89-4
Cat. No.: VC21121380
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64320-89-4 |
---|---|
Molecular Formula | C5H9NO2 |
Molecular Weight | 115.13 g/mol |
IUPAC Name | 4-(hydroxymethyl)pyrrolidin-2-one |
Standard InChI | InChI=1S/C5H9NO2/c7-3-4-1-5(8)6-2-4/h4,7H,1-3H2,(H,6,8) |
Standard InChI Key | KTOFYLXSANIPND-UHFFFAOYSA-N |
SMILES | C1C(CNC1=O)CO |
Canonical SMILES | C1C(CNC1=O)CO |
Introduction
Chemical Structure and Fundamental Properties
4-(Hydroxymethyl)pyrrolidin-2-one is a derivative of pyrrolidinone, characterized by a five-membered pyrrolidine ring containing a carbonyl group at position 2 and a hydroxymethyl substituent at position 4. This compound exists in different stereoisomeric forms, with the (4R) configuration being particularly significant in biological applications. The hydroxymethyl group provides a key reactive site for further functionalization, making this molecule valuable as a synthetic intermediate.
Physical and Chemical Characteristics
The compound has a molecular formula C₅H₉NO₂ with a molecular weight of approximately 115.13 g/mol. It typically appears as a crystalline solid with moderate water solubility due to its hydroxyl group. The compound contains two functional groups that define its reactivity profile: the lactam (cyclic amide) functionality of the pyrrolidinone ring and the primary alcohol of the hydroxymethyl group.
Property | Value |
---|---|
Molecular Formula | C₅H₉NO₂ |
Molecular Weight | 115.13 g/mol |
Physical State | Crystalline solid |
Solubility | Moderate in water, soluble in polar organic solvents |
Functional Groups | Lactam (cyclic amide), primary alcohol |
Melting Point | Approximately a range of 95-98°C |
Optical Activity | Depends on stereoisomer (R or S configuration) |
Stereochemistry
The stereochemical configuration at the 4-position is particularly important for biological activity. The (4R) isomer, specifically (4R)-4-(Hydroxymethyl)pyrrolidin-2-one, has been more extensively studied for its pharmaceutical applications. The chiral center provides the compound with unique three-dimensional properties that influence its interactions with biological targets.
Synthesis and Preparation Methods
The synthesis of 4-(Hydroxymethyl)pyrrolidin-2-one employs various approaches depending on the desired stereochemical outcome and scale of production.
Laboratory Synthesis Approaches
One common synthetic pathway involves the reduction of appropriate carboxylic acid derivatives. For the (4R) isomer, the synthesis typically begins with the reduction of (R)-methyl 5-oxopyrrolidine-2-carboxylate. This reaction is typically carried out in methanol at low temperature (around 0°C) using sodium borohydride as the reducing agent. After completion, acetic acid is added to neutralize the reaction mixture, followed by purification using silica gel chromatography with a methanol-chloroform mixture as the eluent.
Alternative synthetic routes may involve:
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Cyclization of suitable amino alcohol derivatives
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Stereoselective modification of existing pyrrolidinone scaffolds
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Enzymatic resolution of racemic mixtures to obtain stereochemically pure products
Industrial Production Considerations
For large-scale production, the synthetic approaches are optimized for efficiency, cost-effectiveness, and environmental sustainability. Industrial processes typically employ:
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Automated systems for precise reagent addition and temperature control
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Continuous flow reactors for improved scaling and process consistency
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Catalytic methods to enhance reaction rates and stereoselectivity
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Recovery and recycling of solvents and reagents to minimize waste
The choice of industrial production method depends on factors such as desired purity, scale requirements, and economic considerations. Quality control measures are implemented throughout the manufacturing process to ensure consistent product specifications.
Chemical Reactivity Profile
4-(Hydroxymethyl)pyrrolidin-2-one displays reactivity patterns characteristic of both lactams and primary alcohols, making it versatile in organic synthesis.
Key Reaction Types
The compound can undergo several important chemical transformations:
Oxidation Reactions: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative. Common oxidizing agents include potassium permanganate, chromium trioxide, or milder reagents such as TEMPO with sodium hypochlorite.
Reduction Reactions: The carbonyl group in the pyrrolidinone ring can be reduced using strong reducing agents like lithium aluminum hydride, yielding a hydroxyl-substituted pyrrolidine.
Reaction Type | Reagents | Conditions | Major Products |
---|---|---|---|
Oxidation | KMnO₄, CrO₃ | Aqueous/acidic | 4-(Carboxyl)pyrrolidin-2-one |
Reduction | NaBH₄, LiAlH₄ | 0°C in THF or MeOH | 4-(Hydroxymethyl)pyrrolidin-2-ol |
Esterification | Carboxylic acids, acid chlorides | Basic or acidic catalysis | 4-(Acyloxymethyl)pyrrolidin-2-one |
Etherification | Alkyl halides | Basic conditions | 4-(Alkoxymethyl)pyrrolidin-2-one |
Amination | Amines (via activation) | Room temp. to heating | 4-(Aminomethyl)pyrrolidin-2-one |
Biological Activities and Medicinal Applications
4-(Hydroxymethyl)pyrrolidin-2-one and its derivatives have demonstrated significant biological activities, making them valuable in medicinal chemistry research.
Pharmacological Properties
While the base compound itself has moderate biological activity, its derivatives have shown more pronounced effects. The primary pharmacological activities include:
Enzyme Inhibition: Certain derivatives have demonstrated inhibitory effects on kinases and other enzymes involved in cellular signaling pathways.
Receptor Interactions: Modifications of the base structure have led to compounds that interact with neurotransmitter receptors, particularly those involved in dopaminergic and adrenergic signaling.
Central Nervous System Effects: Some derivatives show activity in neurological models, suggesting potential applications in conditions affecting the central nervous system.
Structure-Activity Relationships
The relationship between structural modifications and biological activity reveals several key patterns:
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Substitution of the nitrogen atom significantly alters receptor binding properties
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The stereochemistry at the 4-position strongly influences biological activity
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Modifications of the hydroxymethyl group can enhance target selectivity
This understanding guides the rational design of new derivatives with improved potency and selectivity.
Application Area | Target/Activity | Potency (IC₅₀) | Reference |
---|---|---|---|
Anticancer | HeLa cell lines | <10 μM | |
Kinase Inhibition | CK1 | 0.011 μM | |
Metabolic Disorders | β₃-adrenergic receptors | Variable | |
Neurological Conditions | Dopamine transporters | Under investigation |
Structural Derivatives and Analogs
The 4-(Hydroxymethyl)pyrrolidin-2-one scaffold serves as a foundation for numerous derivatives with enhanced or specialized properties.
N-Substituted Derivatives
Substitution at the nitrogen position of the pyrrolidinone ring creates compounds with distinct physicochemical and biological properties. Notable examples include:
1-Cyclopentyl-4-(hydroxymethyl)pyrrolidin-2-one: This derivative incorporates a cyclopentyl group at the nitrogen position, resulting in increased lipophilicity and potential interaction with β₃-adrenergic receptors. This modification is relevant for applications in treating metabolic disorders such as obesity and diabetes.
1-[(3,4-dimethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one: The addition of a 3,4-dimethylphenylmethyl group at the nitrogen position creates a compound that interacts with dopamine transporters, suggesting potential applications in neuropsychiatric conditions.
Comparative Analysis of Derivatives
Different substitution patterns yield compounds with varying activities and applications:
Compound | Structural Modification | Key Properties | Potential Applications |
---|---|---|---|
4-(Hydroxymethyl)pyrrolidin-2-one | Base structure | Moderate reactivity, building block | Synthetic intermediate |
1-Cyclopentyl-4-(hydroxymethyl)pyrrolidin-2-one | N-cyclopentyl substitution | Increased lipophilicity, β₃-adrenergic activity | Metabolic disorders treatment |
1-[(3,4-dimethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one | N-(3,4-dimethylphenylmethyl) substitution | Enhanced CNS penetration, dopaminergic activity | Neuropsychiatric conditions |
(4R)-4-(Hydroxymethyl)pyrrolidin-2-one | Defined stereochemistry | Chiral properties, enhanced biochemical interactions | Chiral building block for pharmaceuticals |
Research Applications and Development
4-(Hydroxymethyl)pyrrolidin-2-one finds applications across multiple scientific disciplines due to its versatile structure and reactivity.
Use in Organic Synthesis
The compound serves as a valuable building block for constructing more complex molecules, particularly those requiring:
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A five-membered nitrogen heterocycle as a core structure
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A defined stereocenter for asymmetric synthesis
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A hydroxymethyl handle for further functionalization
These characteristics make it particularly useful in the synthesis of pharmaceutical intermediates and specialty chemicals.
Pharmaceutical Development
In pharmaceutical research, 4-(Hydroxymethyl)pyrrolidin-2-one derivatives are being explored for various therapeutic areas:
Nucleoside Analog Development: Studies have investigated nucleoside analogs tethered to (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, which demonstrated improved thermal stability when forming duplexes with complementary DNA and RNA strands. These findings suggest potential applications in gene therapy and antiviral treatments.
Small Molecule Drug Development: The compound's derivatives are being investigated as potential treatments for conditions ranging from metabolic disorders to neuropsychiatric conditions, based on their interaction with specific biological targets.
Material Science Applications
Beyond pharmaceutical applications, the compound has potential uses in materials science:
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As monomers for specialized polymers
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In the development of chiral catalysts
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As components in advanced materials with specific physical properties
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